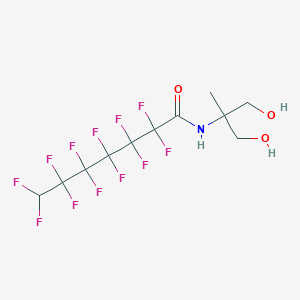![molecular formula C20H22FN5O3S2 B10950932 (5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10950932.png)
(5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Construction of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thioamide with an α-haloketone.
Final Coupling Reaction: The final step involves the coupling of the piperazine and thiazole derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions with various biological targets, such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the fluorophenyl group, for example, may impart unique electronic and steric effects that differentiate it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H22FN5O3S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H22FN5O3S2/c1-3-25-13-18(14(2)23-25)31(28,29)26-10-8-24(9-11-26)20-22-19(27)17(30-20)12-15-4-6-16(21)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3/b17-12- |
InChI Key |
SNOCMOSHYXBJSE-ATVHPVEESA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3 |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10950854.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-en-1-one](/img/structure/B10950864.png)
![1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10950865.png)

![2,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950877.png)
![6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950884.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10950890.png)

![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950900.png)
![ethyl 1-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B10950901.png)
![4-[5-[(2-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950908.png)
![N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B10950920.png)
![3-Bromo-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950923.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B10950924.png)
